ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated organic compound that belongs to the pyrazole family. The presence of a trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound is known for its stability, lipophilicity, and ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4-chloro-1H-pyrazole-1-carboxylate with trifluoromethylating agents under controlled conditions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH) in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyrazoles.
Scientific Research Applications
Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other trifluoromethylated pyrazoles and related compounds:
Similar Compounds: Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate, Ethyl 1-(pentafluoroethyl)-1H-pyrazole-4-carboxylate.
Uniqueness: The presence of the trifluoromethyl group imparts unique properties such as increased stability, lipophilicity, and reactivity compared to other fluorinated analogs.
Properties
CAS No. |
129819-42-7 |
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Molecular Formula |
C7H7F3N2O2 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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